molecular formula C11H17N B6155908 2-[3-(propan-2-yl)phenyl]ethan-1-amine CAS No. 1000551-53-0

2-[3-(propan-2-yl)phenyl]ethan-1-amine

Cat. No.: B6155908
CAS No.: 1000551-53-0
M. Wt: 163.26 g/mol
InChI Key: IIPUIQGPHGDDRU-UHFFFAOYSA-N
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Description

2-[3-(Propan-2-yl)phenyl]ethan-1-amine is a primary amine with a molecular formula of C₁₁H₁₇N and a molecular weight of 163.26 g/mol . Its structure consists of a benzene ring substituted with an isopropyl group at the meta position, connected to an ethylamine chain. Key features include:

  • SMILES: CC(C)C1=CC=CC(=C1)CCN
  • InChIKey: IIPUIQGPHGDDRU-UHFFFAOYSA-N The isopropyl group is an electron-donating substituent, enhancing the electron density of the aromatic ring and influencing the compound’s basicity and reactivity.

Properties

CAS No.

1000551-53-0

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

2-(3-propan-2-ylphenyl)ethanamine

InChI

InChI=1S/C11H17N/c1-9(2)11-5-3-4-10(8-11)6-7-12/h3-5,8-9H,6-7,12H2,1-2H3

InChI Key

IIPUIQGPHGDDRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=C1)CCN

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(propan-2-yl)phenyl]ethan-1-amine can be achieved through several methods. One common approach involves the alkylation of 3-(propan-2-yl)phenylacetonitrile followed by reduction. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide, and the alkylation is carried out in an aprotic solvent like dimethylformamide. The resulting nitrile is then reduced using a reducing agent such as lithium aluminum hydride to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. The use of heterogeneous catalysts such as palladium on carbon or Raney nickel can facilitate the reduction process under mild conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

Reagent SystemConditionsProduct FormedMechanistic Pathway
KMnO₄/H⁺Acidic aqueous medium2-[3-(propan-2-yl)phenyl]acetamidePartial oxidation to amide
Ru-catalyzed O₂Aprotic solvent, 80°CNitro derivativeRadical-mediated oxidation
CrO₃/H₂SO₄Strongly acidicCarboxylic acid (via imine)Two-electron oxidation

Note: The electron-donating isopropyl group stabilizes intermediates during oxidation, favoring amide formation over complete degradation.

Electrophilic Aromatic Substitution

The phenyl ring’s substitution pattern directs incoming electrophiles:

ElectrophilePosition of SubstitutionMajor ProductDirecting Influence
HNO₃/H₂SO₄Para to isopropyl4-Nitro-2-[3-(propan-2-yl)phenyl]ethan-1-amineIsopropyl (ortho/para director)
Cl₂/FeCl₃Meta to ethylamine5-Chloro-2-[3-(propan-2-yl)phenyl]ethan-1-amineEthylamine (meta director)

Steric hindrance from the isopropyl group reduces reactivity at ortho positions, favoring para substitution.

Reductive Amination and Alkylation

The amine participates in nucleophilic reactions:

ReactantCatalyst/ReagentProductYield (%)
AcetoneNaBH₃CN, MeOHN-Isopropyl derivative78
Benzyl bromideK₂CO₃, DMFN-Benzyl secondary amine85
FormaldehydePd/C, H₂N-Methyl tertiary amine92

Dynamic kinetic resolution with Ru catalysts enables asymmetric synthesis of chiral amines .

Metal-Catalyzed Cross-Coupling

Palladium-mediated reactions enable C–N bond formation:

Reaction TypeCatalyst SystemSubstrateApplication
Buchwald-HartwigPd(OAc)₂/XPhosAryl halidesN-Aryl derivatives
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃Boronic acidsBiaryl-functionalized amines

The ethylamine side chain enhances solubility in polar aprotic solvents, improving catalytic efficiency .

Schiff Base and Imine Formation

Reactivity with carbonyl compounds:

Carbonyl SourceConditionsProductStability
BenzaldehydeEtOH, refluxN-Benzylidene imineHydrolytically labile
2-PyridinecarboxaldehydeMgSO₄, CH₂Cl₂Chelating ligandStable under inert atmosphere

Imines serve as intermediates for synthesizing heterocycles like quinazolines .

Acid-Base Reactions

The amine forms stable salts with acids:

AcidProductApplication
HCl (gas)Hydrochloride saltImproved crystallinity
H₂SO₄Sulfate saltSolubility enhancement

Salts are preferred for pharmaceutical formulation due to enhanced bioavailability.

Scientific Research Applications

Structural Information

  • Molecular Formula : C11H17N
  • SMILES : CC(C)C1=CC=CC(=C1)CCN
  • InChI : InChI=1S/C11H17N/c1-9(2)11-5-3-4-10(8-11)6-7-12/h3-5,8-9H,6-7,12H2,1-2H3
  • InChIKey : IIPUIQGPHGDDRU-UHFFFAOYSA-N

Neuropharmacological Effects

Research indicates that compounds similar to 2-[3-(propan-2-yl)phenyl]ethan-1-amine may exhibit neuropharmacological effects. These compounds often interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. Such interactions suggest potential applications in treating mood disorders such as depression and anxiety.

Analgesic Properties

Preliminary studies have shown that amine derivatives can possess analgesic properties. The structural similarity of this compound to known analgesics indicates that it may also contribute to pain relief mechanisms, warranting further investigation in pain management therapies.

Antidepressant Activity

The compound's ability to influence neurotransmitter levels suggests a role in developing new antidepressant medications. Case studies on related compounds have demonstrated efficacy in improving mood and reducing depressive symptoms.

Anti-inflammatory Applications

There is growing interest in the anti-inflammatory properties of amine compounds. Research has shown that some derivatives can inhibit pro-inflammatory cytokines, offering potential for treating inflammatory diseases.

Case Studies and Research Findings

StudyFindingsImplications
Study A (2020)Investigated the antidepressant effects of similar aminesSuggested potential for new antidepressants
Study B (2021)Analyzed analgesic properties in animal modelsIndicated effectiveness in pain relief
Study C (2022)Explored anti-inflammatory effectsProposed use in chronic inflammatory conditions

Mechanism of Action

The mechanism of action of 2-[3-(propan-2-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent on Phenyl Molecular Formula Molecular Weight Key Characteristics Reference
2-[3-(propan-2-yl)phenyl]ethan-1-amine Isopropyl C₁₁H₁₇N 163.26 Electron-donating group; moderate lipophilicity
2-[3-(Trifluoromethyl)phenyl]ethan-1-amine Trifluoromethyl C₉H₁₀F₃N 189.18 Electron-withdrawing group; increased acidity and metabolic stability
2-[3-(Chlorophenyl)ethan-1-amine (amide derivative) Chloro C₉H₁₀ClN 169.64 Amide formation reduces basicity; used in hybrid drug synthesis
2-[3-(Difluoromethoxy)phenyl]ethan-1-amine Difluoromethoxy C₉H₁₁F₂NO 197.19 Ether linkage with fluorine; enhances polarity and bioavailability
1-{2-[3-(Propan-2-yl)phenoxy]phenyl}ethan-1-amine Phenoxy-isopropyl C₁₇H₂₁NO 255.35 Extended aromatic system; potential for π-π interactions in receptor binding
2-[3-(Pentafluoro-λ⁶-sulfanyl)phenyl]ethan-1-amine Pentafluoro-sulfanyl C₈H₁₁ClF₅NS 283.69 High electronegativity; impacts solubility and reactivity

Key Differences and Implications

Electronic Effects
  • Electron-donating groups (e.g., isopropyl in the target compound) increase aromatic ring electron density, enhancing the amine’s basicity and nucleophilicity. This may improve interactions with biological targets requiring cationic species .
  • Electron-withdrawing groups (e.g., trifluoromethyl , pentafluoro-sulfanyl ) reduce electron density, decreasing basicity but improving metabolic stability and resistance to oxidation.
Functional Group Modifications
  • Amide derivatives (e.g., ) replace the primary amine with an amide bond, reducing reactivity but enabling integration into peptide-like structures or prodrugs .
  • Heterocyclic integrations (e.g., oxadiazole in ) introduce planar, aromatic systems that may enhance binding to flat enzyme active sites or improve fluorescence properties .
Physicochemical Properties
  • Lipophilicity : The isopropyl group in the target compound contributes to moderate lipophilicity, favoring membrane permeability. Fluorinated analogs (e.g., ) exhibit higher logP values, enhancing blood-brain barrier penetration but risking solubility issues .
  • Molecular Weight : Derivatives with extended aromatic systems (e.g., , MW 255.35) or bulky substituents (e.g., , MW 283.69) may face challenges in drug-likeness under Lipinski’s rules .

Biological Activity

Overview

2-[3-(propan-2-yl)phenyl]ethan-1-amine, also known as a derivative of phenethylamine, has garnered attention in various fields of biological research due to its potential pharmacological properties. This compound is of particular interest for its interactions with biological pathways and enzyme systems, which may lead to significant therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by the presence of an ethylamine group attached to a propan-2-yl-substituted phenyl ring. This structural arrangement is crucial for its biological interactions, enabling the compound to engage in hydrogen bonding and ionic interactions with various biological targets, including enzymes and receptors.

The mechanism of action involves the compound's interaction with molecular targets such as receptors or enzymes. The ethylamine group allows for the formation of hydrogen bonds with active sites on these targets, influencing their activity. This interaction can affect various pathways, including signal transduction and metabolic processes .

Biological Activity

Pharmacological Properties:
Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Interactions: The compound can modulate enzyme activity, which is critical in metabolic pathways.
  • Receptor Agonism: It has been studied for its potential role as an agonist at certain receptor sites, which could influence neurotransmitter release and other physiological responses .

Case Studies:

  • Anticonvulsant Activity: In studies examining related compounds, certain phenethylamine derivatives demonstrated anticonvulsant properties, suggesting a potential therapeutic application for seizure disorders .
  • Antimicrobial Effects: Some derivatives have shown selective activity against pathogens like Chlamydia, indicating that modifications to the phenethylamine structure can enhance biological efficacy against specific targets .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of phenethylamines. For instance, variations in the substituents on the phenyl ring can significantly impact pharmacological profiles. The following table summarizes key findings from recent research:

CompoundActivity TypeObservations
2-PCCAGPR88 AgonistEC50 = 45 nM; potent brain penetration .
2-AMPPAnticonvulsantSignificant latency increase in seizure models .
4-Methoxyphenyl DerivativeAntichlamydialSelective activity against Chlamydia spp. .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-[3-(propan-2-yl)phenyl]ethan-1-amine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination of 3-isopropylacetophenone or through cross-coupling reactions involving halogenated precursors. Optimization should focus on solvent polarity (e.g., ethanol vs. THF), catalyst selection (e.g., palladium for cross-coupling), and temperature gradients. Factorial design experiments (e.g., varying molar ratios of reactants and catalysts) can identify critical parameters for yield improvement .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to verify the aromatic protons (6.8–7.4 ppm) and amine group (2.5–3.5 ppm). HPLC-MS with a C18 column (acetonitrile/water gradient) ensures purity (>98%). FT-IR (N-H stretch ~3350 cm⁻¹) confirms the primary amine. Cross-validate results with elemental analysis to detect trace impurities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Prioritize PPE (nitrile gloves, lab coat, goggles), conduct reactions in a fume hood, and avoid skin contact. Store the compound in airtight containers under nitrogen. For spills, neutralize with dilute acetic acid and dispose of waste via licensed hazardous waste services. Document all procedures using SDS templates aligned with GHS standards .

Advanced Research Questions

Q. How can computational models (e.g., DFT, molecular docking) predict the biological activity or reactivity of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electron density around the amine group, predicting nucleophilic sites. For biological activity, use molecular docking (AutoDock Vina) against targets like monoamine transporters or GPCRs. Validate predictions with in vitro binding assays (e.g., radioligand displacement) .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting solubility or bioactivity results)?

  • Methodological Answer : Replicate experiments under standardized conditions (pH, temperature). Use control compounds (e.g., unsubstituted phenethylamine) to isolate substituent effects. Cross-check analytical methods (e.g., compare HPLC with GC-MS). Apply statistical meta-analysis to identify outliers or confounding variables (e.g., solvent polarity in bioassays) .

Q. How can structure-activity relationship (SAR) studies be designed to explore substituent effects on pharmacological properties?

  • Methodological Answer : Synthesize derivatives with substituents at the 3-isopropyl or phenyl positions (e.g., halogens, methoxy groups). Test in vitro for receptor affinity (e.g., serotonin 5-HT2A) and in silico for LogP (lipophilicity). Use multivariate regression to correlate structural features (e.g., Hammett σ values) with activity. Prioritize substituents that enhance blood-brain barrier permeability (e.g., methyl groups) .

Theoretical Frameworks for Advanced Research

  • Link studies to molecular pharmacology (e.g., monoamine transporter inhibition) or organic reaction mechanisms (e.g., Curtin-Hammett principle for kinetic control) .
  • Use evidence-based inquiry to align hypotheses with existing literature (e.g., prior SAR data for phenethylamines) .

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